molecular formula C16H14FN3O2S B2804246 N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea CAS No. 343375-01-9

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B2804246
CAS No.: 343375-01-9
M. Wt: 331.37
InChI Key: HPYKLAZYEVFYOS-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea is a thiourea derivative characterized by a cyano group and two methoxy substituents on the 2-, 4-, and 5-positions of one phenyl ring, and a 4-fluorophenyl group on the opposing thiourea nitrogen.

Properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-21-14-7-10(9-18)13(8-15(14)22-2)20-16(23)19-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYKLAZYEVFYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea (CAS: 343375-01-9) is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antioxidant properties, enzyme inhibition, antimicrobial effects, and structure-activity relationships.

  • Molecular Formula : C16H14FN3O2S
  • Molecular Weight : 331.37 g/mol
  • Purity : >90%

Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant activity . In a comparative analysis, thiourea derivatives, including this compound, demonstrated superior antioxidant properties compared to standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid. The antioxidant capacity was evaluated using various assays such as DPPH· scavenging and Ferric Reducing Antioxidant Power (FRAP) tests .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25.6
BHA30.1
Ascorbic Acid35.0

Enzyme Inhibition

The compound also exhibits notable enzyme inhibition , particularly against α-amylase and α-glycosidase, which are critical enzymes in carbohydrate metabolism and are targets for diabetes management. The study reported an IC50 of 53.307 nM for α-amylase and 24.928 nM for α-glycosidase, indicating strong inhibitory effects that suggest potential use in managing postprandial hyperglycemia .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (nM)Reference
α-Amylase53.307
α-Glycosidase24.928

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in vitro against various pathogens. The compound showed significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 3: Antimicrobial Activity Results

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Modifications on the phenyl rings significantly influence the compound's potency against various biological targets. For instance, the presence of electron-withdrawing groups like fluorine enhances antimicrobial activity while maintaining low toxicity levels .

Case Study: Modification Effects

In a study assessing various derivatives of thiourea compounds:

  • Compounds with para-substituted fluorophenyl groups exhibited increased antibacterial efficacy.
  • The introduction of methoxy groups on the aromatic rings was found to improve antioxidant activity significantly.

Scientific Research Applications

Medicinal Chemistry

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications in the thiourea structure can enhance cytotoxicity against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, indicating potential use in developing new antibiotics or antimicrobial agents .

Material Science

In material science, this compound is being explored for its applications in the synthesis of novel materials with desirable properties.

Synthesis of Functional Materials

This compound can serve as a building block in synthesizing functionalized polymers and nanomaterials. Its ability to form stable bonds with various substrates makes it suitable for creating materials with enhanced thermal and mechanical properties .

Nonlinear Optical Applications

The nonlinear optical properties of thiourea derivatives are of particular interest for applications in photonics and optoelectronics. The compound's structure allows for the tuning of its optical properties, which can be utilized in developing devices such as lasers and sensors .

Agricultural Chemistry

The agricultural sector is another area where this compound is gaining attention.

Pesticidal Activity

Research has shown that certain thiourea derivatives possess herbicidal and fungicidal properties. This compound may be effective as a pesticide or herbicide, contributing to crop protection strategies .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Modifications and Electronic Effects

Thiourea derivatives are highly tunable, with substituents influencing solubility, receptor binding, and metabolic stability. Below is a comparative analysis of key analogs:

N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea
  • Structure: Replaces the cyano-dimethoxyphenyl group with a 4-methoxybenzoyl moiety.
  • Activity : Demonstrates superior cytotoxicity (IC50 = 0.720 ± 0.07 mM) compared to hydroxyurea (IC50 = 16.535 ± 2.092 mM). Enhanced lipophilicity and electron-withdrawing effects from the methoxybenzoyl group improve membrane permeability and receptor interactions .
  • Key Advantage : Methoxy groups enhance blood solubility, while fluorine increases bioavailability .
N-Benzoyl-N′-4-cyanophenyl thiourea (I) and N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea (II)
  • Structure: Feature a 4-cyanophenyl group paired with benzoyl (I) or nitrobenzoyl (II) groups.
  • The cyano group contributes to rigidity and electronic effects .
  • Key Difference : Nitro substituents may increase toxicity but enhance electrophilic reactivity, whereas benzoyl groups balance lipophilicity and stability .
N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea
  • Structure: Substitutes the cyano group with a chlorobutanoyl chain and retains methoxy groups.
  • Intramolecular hydrogen bonds stabilize the conformation .
  • Key Insight : Chlorine and methoxy groups synergize to modulate steric and electronic profiles, though chlorine may increase toxicity risks .

Quantitative Structure-Activity Relationship (QSAR) Insights

Studies on SARS-CoV-2 3CLpro inhibitors highlight the role of substituents in thiourea derivatives:

  • Lipophilicity (Log P) : Optimal Log P values balance membrane permeability and solubility. For example, derivatives with 4-fluorophenyl and methoxy groups achieve favorable Log P, enhancing antiviral activity .
  • Molar Refractivity (cMR) : Bulky groups like tert-butyl or trifluoromethyl improve steric interactions with viral proteases, as seen in N-(4-tert-butylbenzoyl)-N'-(4-fluorophenyl)thiourea .

Cytotoxicity and Pharmacokinetic Profiles

Compound IC50 (mM) Log P Key Substituents Bioactivity Highlight Reference
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea N/A ~3.2* Cyano, 4,5-dimethoxy, 4-F Hypothesized balance of solubility and potency
N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea 0.720 2.8 Methoxybenzoyl, 4-F High cytotoxicity, improved solubility
N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea N/A ~3.5 Chlorobutanoyl, 2,5-dimethoxy Planar structure enhances binding
N-Benzoyl-N′-4-cyanophenyl thiourea N/A ~2.6 Benzoyl, 4-cyano Electrochemically active, moderate lipophilicity

*Estimated based on structural analogs.

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